N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{[5-(1-ETHYL-1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C25H27N5O3S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[[5-(1-ethylindol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H27N5O3S/c1-3-30-15-19(18-7-4-5-8-20(18)30)24-27-28-25(29(24)2)34-16-23(31)26-14-17-9-10-21-22(13-17)33-12-6-11-32-21/h4-5,7-10,13,15H,3,6,11-12,14,16H2,1-2H3,(H,26,31) |
InChI Key |
OEEAUAJRQQTZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=NN=C(N3C)SCC(=O)NCC4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{[5-(1-ETHYL-1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl intermediate, followed by the introduction of the indole and triazole moieties. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzodioxepin ring allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole or indole rings, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or triazole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{[5-(1-ETHYL-1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and indole rings may facilitate binding to these targets, while the triazole moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with benzodioxepin, indole, or triazole moieties. For example:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-hydroxybenzamide: Shares the benzodioxepin ring but differs in other functional groups.
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cycloheptanamine: Contains the benzodioxepin ring but has different substituents.
N-3,4-dihydro-2H-1,5-benzodioxepin-7-yl-1,3-thiazolidine-4-carboxamide: Another compound with the benzodioxepin ring but different functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
